molecular formula C10H10O4 B14075743 Graviquinone

Graviquinone

Cat. No.: B14075743
M. Wt: 194.18 g/mol
InChI Key: HVMSPHGUKBLNCL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a quinone derivative that has shown significant biological activities, particularly in the field of cancer research. Graviquinone has been identified as a promising antitumor metabolite, exhibiting cytotoxic effects against various cancer cell lines .

Chemical Reactions Analysis

Graviquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different quinone derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of graviquinone involves the modulation of DNA damage response pathways. It inhibits the ATR-dependent phosphorylation of Chk1-S345, a key protein involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This compound’s unique ability to protect normal cells while targeting cancer cells makes it a valuable compound for cancer therapy .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-14-9(12)4-7-10(13)5-2-8(11)3-6-10/h2-7,13H,1H3/b7-4+

InChI Key

HVMSPHGUKBLNCL-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/C1(C=CC(=O)C=C1)O

Canonical SMILES

COC(=O)C=CC1(C=CC(=O)C=C1)O

Origin of Product

United States

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